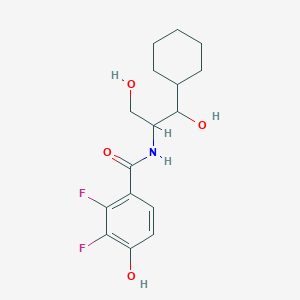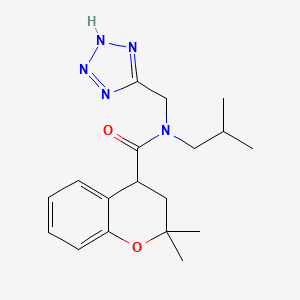![molecular formula C17H22N6O2 B7434961 Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate](/img/structure/B7434961.png)
Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a synthetic antagonist of the adenosine A1 receptor and has been studied for its potential use in various medical applications.
Mechanism of Action
Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate works by blocking the adenosine A1 receptor. Adenosine is a naturally occurring molecule in the body that has various physiological functions, including regulating heart rate and blood pressure. By blocking the adenosine A1 receptor, Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate can have a therapeutic effect on various medical conditions.
Biochemical and Physiological Effects:
Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate has been shown to have various biochemical and physiological effects in the body. It can lower blood pressure, reduce heart rate, and decrease the risk of arrhythmia. It can also have neuroprotective effects and improve cognitive function in neurological disorders.
Advantages and Limitations for Lab Experiments
Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. It also has a well-defined mechanism of action, which makes it easier to study. However, there are limitations to its use in lab experiments. It can be difficult to study its effects in vivo, as it has poor solubility in water and low bioavailability.
Future Directions
There are several future directions for the study of Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate. One potential direction is the development of more potent and selective adenosine A1 receptor antagonists. Another direction is the study of its effects in other medical conditions, such as cancer and inflammatory diseases. Additionally, there is potential for the development of new drug delivery systems to improve its bioavailability and solubility in water.
Conclusion:
Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate is a synthetic compound that has potential therapeutic effects in various medical conditions. Its mechanism of action involves blocking the adenosine A1 receptor, which can have various biochemical and physiological effects in the body. While there are limitations to its use in lab experiments, there are several future directions for its study, including the development of more potent and selective adenosine A1 receptor antagonists and the study of its effects in other medical conditions.
Synthesis Methods
The synthesis of Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate involves several steps. The first step involves the protection of the amine group of piperidine with a Boc (tert-butyloxycarbonyl) group. The second step involves the reaction of the protected piperidine with 9-(2-cyclopropylethynyl)adenine to form the desired compound.
Scientific Research Applications
Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate has been studied for its potential use in various medical applications. It has been shown to have potential therapeutic effects in the treatment of cardiovascular diseases, such as hypertension and arrhythmia, as well as neurological disorders, such as Parkinson's disease and epilepsy.
properties
IUPAC Name |
prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-2-8-25-17(24)22-7-3-4-12(9-22)21-15-14-16(19-10-18-15)23(11-20-14)13-5-6-13/h2,10-13H,1,3-9H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOYVFRCIFKGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7434882.png)

![1-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-methylpropane-1,2-diamine](/img/structure/B7434903.png)
![2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine](/img/structure/B7434909.png)

![5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B7434911.png)
![1-methyl-N-(1-methyl-5-oxo-4H-imidazol-2-yl)-4H-pyrrolo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7434918.png)
![7-[2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7434927.png)
![1-[2-(dimethylamino)ethyl]-N-[(3-propylimidazol-4-yl)methyl]piperidin-4-amine](/img/structure/B7434942.png)
![N-[(4-tert-butylpyridin-3-yl)methyl]-1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine](/img/structure/B7434951.png)

![3-methoxy-N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7434967.png)

